

A Comprehensive Technical Guide to the Physicochemical Properties of Cyproterone Acetate

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Compound of Interest

Compound Name: Cyproterone acetate (Standard)

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This document provides an in-depth overview of the core physicochemical properties of the Cyproterone Acetate (CPA) standard. It includes tabulated quantitative data, detailed experimental methodologies, and visual representations of its biological signaling pathway and a typical analytical workflow.

Introduction

Cyproterone acetate (CPA) is a synthetic steroidal compound renowned for its potent antiandrogenic and progestational activities.^{[1][2][3]} It is a derivative of 17 α -hydroxyprogesterone and is structurally classified as a 20-oxo steroid, a 3-oxo- Δ^4 steroid, and a chlorinated steroid.^[1] CPA functions primarily as a competitive antagonist of the androgen receptor (AR), making it effective in the treatment of androgen-dependent conditions such as prostate cancer, severe acne, and hirsutism.^{[1][2][4]} Additionally, its progestogenic properties exert a negative feedback mechanism on the hypothalamo-pituitary axis, suppressing the secretion of luteinizing hormone (LH) and consequently reducing testicular testosterone production.^{[1][5]}

Physicochemical and Pharmacokinetic Properties

The fundamental properties of the Cyproterone Acetate standard are summarized in the tables below, providing a consolidated view of its chemical identity, physical characteristics, and key pharmacokinetic parameters.

Table 1: General and Chemical Properties

Property	Value	Source(s)
IUPAC Name	[(1S,2S,3S,5R,11R,12S,15R,16S)-15-acetyl-9-chloro-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.0 ² , ⁸ .0 ³ , ⁵ .0 ¹² , ¹⁶]octadeca-7,9-dienyl] acetate	[1][6]
CAS Number	427-51-0	[1][6][7]
Molecular Formula	C ₂₄ H ₂₉ ClO ₄	[1][3][6][7]
Molecular Weight	416.94 g/mol	[1][3][6][7]
Appearance	White to off-white, odorless, crystalline powder/solid.	[5][6][8][9]
Purity	≥98%	[7][10]

Table 2: Physical and Spectroscopic Properties

Property	Value	Source(s)
Melting Point	200-215 °C (Range from various sources)	[1][6][9][11][12]
UV/Vis λ _{max}	280 - 281 nm in Methanol	[1][10][13]
Optical Rotation	+152° to +157° at 20 °C	[1]
Density	~1.27 g/cm ³	[11]
Refractive Index	~1.582	[11]
Infrared Spectrum	Conforms to standard	[6]

Table 3: Solubility and Partitioning

Property	Value	Source(s)
Water Solubility	Practically insoluble.	[5] [8] [9] [13] [14]
Solubility Profile	Very soluble in dichloromethane and chloroform; freely soluble in acetone; soluble in methanol and ethanol; sparingly soluble in anhydrous ethanol.	[1] [5] [8] [9] [10] [13]
LogP (Octanol/Water)	3.6 - 3.96	[1] [2] [3]
pKa (Strongest Acidic)	17.83	[2]
pKa (Strongest Basic)	-5.6	[2]

Table 4: Pharmacokinetic Parameters

Property	Value	Source(s)
Bioavailability	Almost complete (88-100%) following oral administration.	[1] [4]
Protein Binding	~96%, almost exclusively to plasma albumin.	[1] [4]
Metabolism	Primarily hepatic, via CYP3A4 enzyme, to its active metabolite 15 β -hydroxycyproterone acetate.	[1] [4]
Elimination Half-life	1.6 - 4.3 days (Oral)	[1] [4]
Excretion	Approximately 33% via urine and 60% via feces.	[1] [5]

Experimental Protocols

Detailed methodologies are crucial for the accurate analysis and quality control of Cyproterone Acetate.

3.1. High-Performance Liquid Chromatography (HPLC) for Purity and Assay

This method is widely used for the quantification of Cyproterone Acetate in pharmaceutical formulations.[\[15\]](#)[\[16\]](#)[\[17\]](#)

- Objective: To determine the purity and concentration of Cyproterone Acetate.
- Instrumentation: A standard HPLC system equipped with a UV detector, pump, and autosampler.
- Column: A reversed-phase C18 column (e.g., μ Bondapak C18, 10- μ m, 300 \times 3.9 mm) is typically used.[\[16\]](#)
- Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water, commonly in a 60:40 ratio.[\[16\]](#)[\[17\]](#) The mobile phase should be filtered through a 0.45- μ m filter and degassed prior to use.[\[16\]](#)
- Flow Rate: A typical flow rate is 1.5 mL/min.[\[16\]](#)
- Detection: UV detection at a wavelength of 214 nm, 254 nm, or 281 nm.[\[16\]](#)[\[17\]](#)[\[18\]](#)
- Standard Preparation: A standard solution of Cyproterone Acetate is prepared in the mobile phase at a known concentration (e.g., 100 μ g/mL).[\[16\]](#)
- Sample Preparation: For tablet analysis, a powdered tablet equivalent to a known amount of CPA is dissolved in the mobile phase, sonicated, filtered, and diluted to the appropriate concentration.
- Quantification: The peak area of the sample is compared to the peak area of the external standard for quantification.[\[16\]](#)

3.2. UV-Vis Spectrophotometry for Identification

This technique is used for qualitative identification and can be employed for quantification.

- Objective: To confirm the identity of Cyproterone Acetate based on its UV absorption profile.
- Instrumentation: A calibrated UV-Vis spectrophotometer.
- Procedure:
 - Prepare a dilute solution of Cyproterone Acetate in a suitable solvent, such as methanol.
 - Scan the solution across the UV range (e.g., 200-400 nm) against a solvent blank.
 - The resulting spectrum should exhibit a maximum absorbance (λ_{max}) at approximately 281 nm.[\[1\]](#)[\[13\]](#)

3.3. Solubility Determination

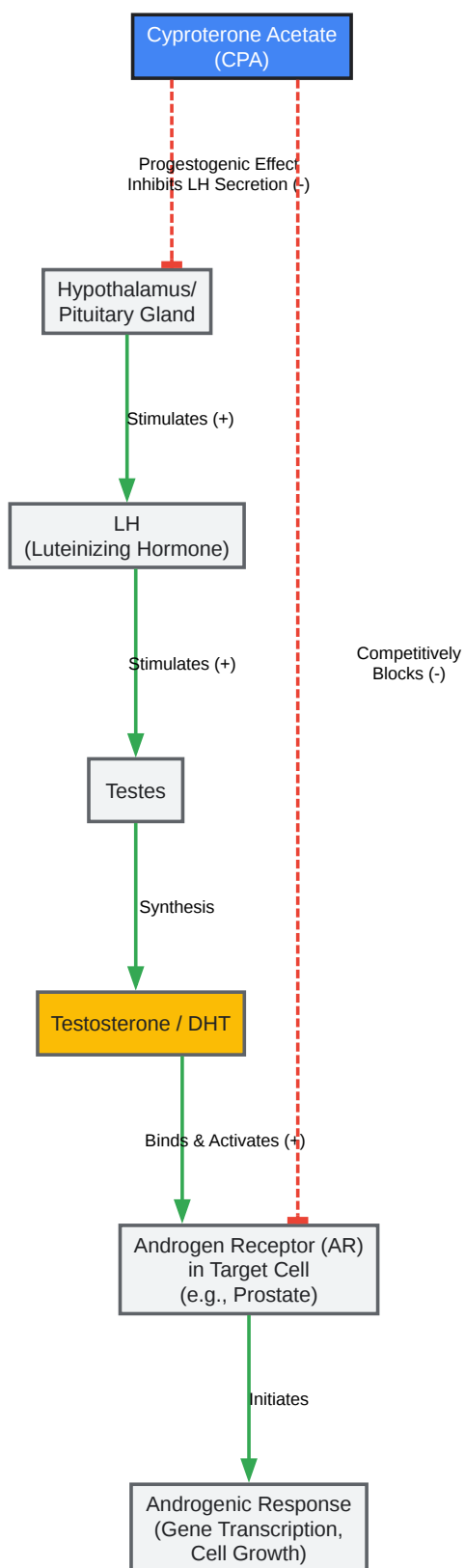
The solubility of CPA in various solvents has been systematically determined.[\[19\]](#) A common method is the isothermal shake-flask method.

- Objective: To determine the saturation solubility of Cyproterone Acetate in a specific solvent at a given temperature.
- Procedure:
 - An excess amount of solid Cyproterone Acetate is added to a known volume of the solvent in a sealed container.
 - The mixture is agitated (e.g., in a constant temperature shaker bath) for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).
 - After equilibration, the suspension is allowed to settle.
 - An aliquot of the supernatant is carefully removed and filtered (e.g., through a 0.45 μm syringe filter) to remove any undissolved solid.
 - The concentration of Cyproterone Acetate in the filtrate is then determined using a validated analytical method, such as HPLC or UV spectrophotometry.

Mandatory Visualizations

4.1. Signaling Pathway of Cyproterone Acetate

CPA exerts its therapeutic effects through a dual mechanism of action, which involves direct androgen receptor blockade and indirect reduction of androgen synthesis.



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Caption: Mechanism of action for Cyproterone Acetate.

4.2. Experimental Workflow for HPLC Analysis

The following diagram illustrates a typical workflow for the quality control analysis of Cyproterone Acetate tablets using HPLC.



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Caption: HPLC analysis workflow for Cyproterone Acetate.

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References

- 1. Cyproterone Acetate | C₂₄H₂₉ClO₄ | CID 9880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. cyproterone acetate [drugcentral.org]
- 4. Cyproterone acetate - Wikipedia [en.wikipedia.org]
- 5. e-lactancia.org [e-lactancia.org]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. scbt.com [scbt.com]
- 8. Page loading... [guidechem.com]
- 9. aapharma.ca [aapharma.ca]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Cyproterone Acetate CAS 427-51-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 12. Cyproterone Acetate | 427-51-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 13. Cyproterone acetate | 427-51-0 [chemicalbook.com]
- 14. pdf.hres.ca [pdf.hres.ca]
- 15. HPLC method for the analysis of cyproterone acetate in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. A stability-indicating HPLC method to determine cyproterone acetate in tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
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